Choline Chloride

Description

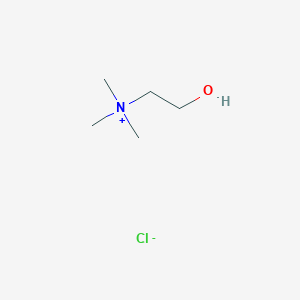

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO.Cl, C5H14ClNO | |

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-49-7 (Parent) | |

| Record name | Choline chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020325 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Choline chloride appears as white crystals. Practically neutral aqueous solution. (NTP, 1992), Dry Powder; Liquid, WHITE HYGROSCOPIC CRYSTALS., Colourless or white crystals, also in the form of white crystalline solid | |

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Choline chloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1981/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very soluble (NTP, 1992), Very sol in water and alcohol, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHOLINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Choline chloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1981/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

WHITE CRYSTALS, Deliquescent crystals | |

CAS No. |

67-48-1 | |

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Choline chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLINE CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHOLINE CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I14D8O27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

577 to 581 °F (Decomposes) (NTP, 1992), 305 °C (decomposes), 305 °C | |

| Record name | CHOLINE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHOLINE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHOLINE CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0853 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Biological and Biochemical Research on Choline Chloride

Choline (B1196258) Chloride in Fundamental Metabolic Pathways

Choline is a quaternary ammonium (B1175870) salt and an essential nutrient vital for numerous physiological processes. nih.govresearchgate.net It serves as a precursor for the synthesis of phospholipids, the neurotransmitter acetylcholine (B1216132), and the methyl donor betaine, highlighting its central role in cellular structure, signaling, and metabolism. nih.govresearchgate.net

Choline chloride plays a critical role in lipid metabolism, primarily through its function as a precursor for phosphatidylcholine (PC). PC is an essential component of very low-density lipoproteins (VLDL), which are responsible for transporting triglycerides (TG) and cholesterol from the liver to other tissues. nih.govkemiex.com An adequate supply of choline is necessary for the proper packaging and secretion of VLDL from hepatocytes. nih.gov

Research has shown that a deficiency in choline leads to the accumulation of fat in the liver, a condition known as hepatic steatosis or fatty liver. nih.govkemiex.com This occurs because the synthesis of PC is impaired, hindering the export of triglycerides from the liver. nih.gov Studies in both animals and humans have demonstrated that diets low in choline result in the development of fatty liver, which can be reversed with choline supplementation. nih.gov Choline's involvement in lipid metabolism is therefore crucial for maintaining liver health and preventing liver damage associated with fat buildup. kemiex.com

In a study on human hepatic C3A cells, treatment with choline was found to reduce the accumulation of triglycerides when the cells were exposed to excessive energy substrates. nih.gov This effect was partly achieved by upregulating the expression of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase-I (CPT-I), and downregulating the expression of fatty acid synthase (FAS), a key enzyme in fatty acid synthesis. nih.gov

Table 1: Effect of Choline on Key Genes in Lipid Metabolism

| Gene | Function | Effect of Choline Supplementation |

|---|---|---|

| PPARα | Regulates fatty acid oxidation | Upregulation |

| CPT-I | Transports fatty acids into mitochondria for oxidation | Upregulation |

| FAS | Key enzyme in de novo fatty acid synthesis | Downregulation |

Data derived from studies on human hepatic cells exposed to excessive energy substrates. nih.gov

Choline is deeply integrated into one-carbon metabolism, a set of biochemical pathways that transfer one-carbon units for various biological processes, including the synthesis of nucleotides and the methylation of DNA, RNA, and proteins. researchgate.net The primary role of choline in this context is through its irreversible oxidation to betaine in the liver and kidneys. nih.gov

Betaine serves as a crucial methyl group donor for the remethylation of homocysteine to form methionine. researchgate.netnih.gov This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). nih.govnih.gov The newly synthesized methionine can then be converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions throughout the body. researchgate.netresearchgate.net

The choline-to-betaine pathway represents a critical alternative to the folate-dependent remethylation of homocysteine, which uses 5-methyltetrahydrofolate as the methyl donor. nih.govnih.gov This metabolic intersection highlights the fungible nature of methyl groups from choline and folate pathways, allowing for compensation when one of these nutrients is limited. researchgate.netnih.gov By providing methyl groups, choline metabolism helps maintain the homeostasis of methionine and SAM, which is essential for cellular function and epigenetic regulation. researchgate.netmdpi.com

While choline is an essential nutrient that must be obtained from the diet, the body can also synthesize it endogenously. The de novo biosynthesis of the choline moiety occurs primarily in the liver through the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. nih.govmdpi.com This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to form phosphatidylcholine (PC), using S-adenosylmethionine (SAM) as the methyl donor. nih.gov It is estimated that the PEMT pathway is a significant consumer of SAM and a major source of homocysteine. mdpi.com

In addition to the PEMT pathway for de novo synthesis, the primary route for incorporating dietary choline into PC is the CDP-choline pathway, also known as the Kennedy pathway. youtube.comnih.gov This pathway is present in all cells and involves three main steps:

Phosphorylation of Choline: Choline is phosphorylated by choline kinase (CK) to form phosphocholine. nih.govimrpress.com

Activation of Phosphocholine: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with CTP to produce CDP-choline. nih.govimrpress.com

Synthesis of Phosphatidylcholine: Choline phosphotransferase (CPT) transfers the phosphocholine from CDP-choline to diacylglycerol (DAG) to form PC. nih.gov

Studies in mice have shown that approximately 70% of liver PC synthesis comes from the CDP-choline pathway, with the remaining 30% derived from the PEMT pathway. imrpress.com

Table 2: Major Pathways of Phosphatidylcholine (PC) Synthesis

| Pathway | Description | Primary Location | Key Enzyme(s) |

|---|---|---|---|

| CDP-Choline (Kennedy) Pathway | Utilizes pre-existing choline to synthesize PC. | All cells | Choline Kinase, CCT, Choline Phosphotransferase |

| PEMT Pathway | De novo synthesis of choline moiety via methylation of PE. | Primarily liver | Phosphatylethanolamine N-methyltransferase |

This table summarizes the two main routes for PC biosynthesis. nih.govnih.govimrpress.com

The metabolic pathways of choline, methionine, folate, and vitamin B12 are intricately linked, particularly at the point of homocysteine metabolism. nih.govresearchgate.net These nutrients are collectively known as lipotropes or methyl donors, and their metabolic interdependence means that the dietary requirement for one is influenced by the availability of the others. nih.gov

Choline and Folate: The relationship between choline and folate is particularly strong. Both can provide methyl groups for the remethylation of homocysteine to methionine. nih.gov Choline does this via its metabolite betaine, while the folate pathway uses 5-methyltetrahydrofolate in a vitamin B12-dependent reaction. nih.govkarger.com When dietary folate is insufficient, the body's reliance on the choline-betaine pathway increases, raising the dietary requirement for choline. researchgate.netnih.gov Conversely, a choline-deficient diet increases the demand for folate to support homocysteine remethylation. researchgate.netnih.govkarger.com

Choline and Methionine: Choline metabolism is a source of methionine through the BHMT pathway. researchgate.net Methionine, in turn, is the precursor for SAM, which is the methyl donor required for the endogenous synthesis of choline via the PEMT pathway. nih.govresearchgate.net This creates a cyclical relationship where each nutrient contributes to the availability of the other.

Role of Vitamin B12: Vitamin B12 is an essential cofactor for the enzyme 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), which catalyzes the folate-dependent remethylation of homocysteine. researchgate.netnih.gov A deficiency in vitamin B12 can impair this pathway, thereby increasing the reliance on the choline-derived betaine pathway for homocysteine metabolism. researchgate.net

This metabolic crosstalk ensures the maintenance of the methyl pool for critical cellular functions. Perturbing the metabolism of one of these nutrients can lead to compensatory changes in the others to maintain homeostasis. researchgate.netnih.gov

This compound and Cellular Biological Processes

This compound's most fundamental role at the cellular level is its contribution to the structural integrity and function of cell membranes. nih.govresearchgate.net Choline is a precursor for the synthesis of two major phospholipids: phosphatidylcholine (PC) and sphingomyelin. researchgate.netresearchgate.netnih.gov

PC is the most abundant phospholipid in most eukaryotic cell membranes, making up a significant portion of the lipid bilayer. nih.govimrpress.com Its presence is critical for maintaining the basic structure, fluidity, and permeability of membranes. nih.gov Sphingomyelin is also a key structural component of cell membranes, particularly in the myelin sheath of nerve cells, and plays a role in signal transduction. researchgate.netnih.gov

Involvement in Intracellular Signaling Pathways

This compound is an essential nutrient that plays a critical role in various intracellular signaling pathways, extending beyond its function as a precursor for acetylcholine and phospholipids. youtube.com Research has identified choline as an endogenous agonist of Sigma-1 Receptors (Sig-1Rs), which are intracellular chaperones that modulate calcium signaling. nih.gov Choline binds to Sig-1Rs and potentiates calcium (Ca2+) signals evoked by inositol 1,4,5-trisphosphate (IP3) receptors. nih.gov This mechanism links cell signaling pathways, such as those initiated by G-protein-coupled receptors (GPCRs) that stimulate phospholipase C (PLC) and phospholipase D (PLD), to the regulation of intracellular calcium release. nih.gov When GPCRs are activated, they can stimulate PLD, leading to the production of choline, which then acts as an intracellular messenger, potentiating IP3-evoked Ca2+ signals through Sig-1Rs. nih.gov

Furthermore, extracellular choline can be taken up by specific transporters to stimulate Sig-1Rs, thereby influencing intracellular calcium signaling. nih.gov This suggests that choline can act as both an intracellular messenger and a paracrine signal at cholinergic synapses, linking synaptic activity to the regulation of Ca2+ signals in nearby cells. nih.gov The interaction between choline and Sig-1Rs highlights a novel signaling role for this compound in modulating cellular responses to extracellular stimuli.

| Receptor/Enzyme | Role in Choline-Related Signaling | Cellular Outcome |

| Sigma-1 Receptor (Sig-1R) | Binds to choline, acting as an endogenous agonist. nih.gov | Potentiation of IP3-evoked Ca2+ signals. nih.gov |

| G-Protein-Coupled Receptors (GPCRs) | Stimulate phospholipase D (PLD) to produce choline. nih.gov | Initiation of a signaling cascade leading to intracellular Ca2+ release. nih.gov |

| Phospholipase D (PLD) | Hydrolyzes phospholipids to produce choline. nih.gov | Generation of the intracellular messenger, choline. nih.gov |

| Inositol 1,4,5-trisphosphate (IP3) Receptors | Mediate the release of Ca2+ from intracellular stores. nih.gov | Increased intracellular Ca2+ concentration. |

Regulation of Apoptosis and Cell Viability

Choline is crucial for maintaining cell structure and function, and its deficiency can lead to programmed cell death, or apoptosis. selleckchem.com Studies have shown that choline deficiency induces apoptosis in various cell lines. nih.gov The mechanism behind this involves alterations in membrane phospholipid composition and the accumulation of pro-apoptotic signaling molecules.

Specifically, choline deficiency results in a significant decrease in the concentrations of phosphatidylcholine and sphingomyelin in cellular membranes. nih.gov This is accompanied by a notable increase in the levels of ceramide and diacylglycerol. nih.gov Ceramide, a sphingolipid metabolite, is a well-known mediator of apoptosis, and its accumulation in choline-deficient cells is a key trigger for the apoptotic cascade. nih.gov The process is also associated with the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.gov The addition of a caspase inhibitor to choline-deficient cells can prevent apoptosis. nih.gov

Conversely, the restoration of choline to deficient cells can reverse these effects, returning the concentrations of phosphatidylcholine, sphingomyelin, ceramide, and diacylglycerol to normal levels and preventing apoptosis. nih.gov This underscores the critical role of choline in maintaining cell viability and preventing programmed cell death.

| Condition | Effect on Phospholipids | Effect on Signaling Molecules | Outcome on Cell Viability |

| Choline Deficiency | Decreased phosphatidylcholine and sphingomyelin. nih.gov | Increased ceramide and diacylglycerol. nih.gov | Induction of apoptosis. nih.gov |

| Choline Repletion | Restoration of normal phospholipid levels. nih.gov | Normalization of ceramide and diacylglycerol levels. nih.gov | Prevention of apoptosis. nih.gov |

| Caspase Inhibition (in Choline Deficiency) | Phosphatidylcholine and diacylglycerol levels remain altered, but sphingomyelin and ceramide normalize. nih.gov | Inhibition of caspase activation. nih.gov | Prevention of apoptosis. nih.gov |

Mechanisms of Cellular Uptake and Transport

The intracellular import of choline is a vital process for all cells, particularly for the synthesis of phospholipids and the neurotransmitter acetylcholine. researchgate.net Choline enters cells through several distinct transport systems embedded in the cell membrane. researchgate.net These transport mechanisms can be broadly categorized based on their affinity for choline and their dependence on sodium ions.

There are three main types of choline transporters:

High-affinity, Na+-dependent transport: This is mediated by the CHT1 transporter and is crucial for providing choline for acetylcholine synthesis in neurons. researchgate.netwilliams.edu

Intermediate-affinity, Na+-independent transport: The CTL1 transporters are responsible for this type of uptake. researchgate.net

Low-affinity, facilitated diffusion: This is carried out by OCT transporters. researchgate.net

The high-affinity choline uptake (HACU) system is particularly important in cholinergic neurons, as it is considered a rate-limiting step in the production of acetylcholine. williams.edu This system is temperature-, energy-, and sodium-dependent. williams.edu When the demand for acetylcholine is exceptionally high, a low-affinity choline uptake (LACU) system can assist in transporting additional choline into the nerve terminal. williams.edu The LACU system is less dependent on energy and sodium and is also present in a wider range of tissues for purposes other than acetylcholine synthesis, such as the production of choline-containing phospholipids. williams.edu

| Transporter Family | Affinity for Choline | Sodium Dependence | Primary Function |

| CHT1 | High | Na+-dependent researchgate.netwilliams.edu | Choline uptake for acetylcholine synthesis in neurons. researchgate.netwilliams.edu |

| CTL1 | Intermediate | Na+-independent researchgate.net | General choline uptake in various cell types. researchgate.net |

| OCT | Low | Facilitated diffusion researchgate.net | Low-affinity choline transport. researchgate.net |

Neurobiological and Cognitive Research Aspects of this compound

Precursor Role in Acetylcholine Neurotransmitter Synthesis

This compound is a fundamental component in neurobiology due to its direct role as a precursor for the synthesis of acetylcholine (ACh), a major neurotransmitter. selleckchem.comtargetmol.com The synthesis of ACh occurs within cholinergic neurons, where the enzyme choline acetyltransferase (ChAT) catalyzes the reaction between choline and acetyl-coenzyme A (acetyl-CoA). wikipedia.org The availability of choline in the brain is a critical factor that can influence the rate of ACh synthesis. consensus.app

Dietary intake of choline is a primary source for maintaining adequate levels in the brain, as choline can cross the blood-brain barrier. williams.edu Once in the brain, it is taken up by cholinergic nerve terminals, primarily through a high-affinity choline uptake (HACU) system, which is considered the rate-limiting step in ACh production. williams.edu The immediate source of choline for resynthesis also comes from the breakdown of ACh in the synaptic cleft by the enzyme acetylcholinesterase, with a significant portion of the resulting choline being recycled back into the presynaptic neuron. williams.edu

The importance of choline as a precursor for ACh is underscored by the fact that adequate levels of this neurotransmitter are believed to be protective against certain types of dementia, such as Alzheimer's disease. selleckchem.com

Influence on Neurodevelopmental Processes and Brain Function

Choline plays a pivotal role in brain development, influencing a range of processes from the earliest stages of fetal development. nih.gov It is a key nutrient affecting neurogenesis, neuronal differentiation, myelination, and synaptogenesis. nih.gov Choline and its metabolites are essential for the structural integrity of cell membranes, cell signaling, and neurotransmission. frontiersin.org

During pregnancy, the developing fetal brain accrues large amounts of choline in the form of phosphatidylcholine, a major component of neural tissue. mdpi.com Maternal choline intake can significantly impact fetal brain development. frontiersin.org For instance, low choline intake during pregnancy has been shown to alter progenitor cell proliferation and differentiation. frontiersin.org In animal models, prenatal choline supplementation has been demonstrated to improve the development of the cerebral cortex and hippocampus. frontiersin.org

Choline also influences brain function through its role in one-carbon metabolism, where it serves as a precursor for betaine, a methyl donor for DNA and histone methylation. frontiersin.org These epigenetic modifications regulate gene expression that is crucial for brain growth and cell differentiation. frontiersin.org

| Neurodevelopmental Process | Role of Choline |

| Neurogenesis | Influences the proliferation of neural progenitor cells. nih.gov |

| Neuronal Differentiation | Essential for the proper development and maturation of neurons. nih.gov |

| Myelination | Contributes to the formation of the myelin sheath that insulates nerve fibers. nih.gov |

| Synaptogenesis | Involved in the formation of synapses, the connections between neurons. nih.gov |

| Gene Expression | Affects DNA and histone methylation, which regulate genes involved in brain development. frontiersin.org |

Modulation of Learning and Memory Mechanisms

Choline's role as a precursor to acetylcholine directly links it to learning and memory, as acetylcholine is a crucial neurotransmitter for these cognitive functions. mit.edudclabs.com Research, particularly in animal models, has shown that choline can modulate the mechanisms underlying learning and memory.

Studies in rats have demonstrated that prenatal choline supplementation can lead to lifelong improvements in memory function. nih.gov This is thought to be due to alterations in the hippocampus, a brain region critical for memory, during fetal development. nih.gov In adolescent male rats subjected to maternal separation, a model that can induce cognitive deficits, administration of this compound was found to attenuate these impairments and enhance learning and memory. nih.govbohrium.com

The mechanisms by which choline influences learning and memory are multifaceted. By increasing the synthesis of acetylcholine, choline can enhance synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental process for learning and memory formation. nih.govbohrium.com For instance, in the study with maternally separated rats, choline administration was associated with the induction of long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. nih.govbohrium.com

| Study Type | Model | Intervention | Key Findings on Learning and Memory |

| Animal Study | Rat pups with maternal separation | Subcutaneous this compound | Attenuated cognitive deficits and enhanced learning and memory. nih.govbohrium.com |

| Animal Study | Rodent models | Maternal dietary choline supplementation | Lifelong improvements in memory function. nih.gov |

Impact on Neurotransmitter Release and Synaptic Plasticity

This compound serves as a crucial precursor for the synthesis of acetylcholine, a primary neurotransmitter vital for numerous central and peripheral nervous system functions, including memory, mood, and muscle control. healthline.commybrainco.com The availability of choline is a critical determinant in the production of acetylcholine. nih.gov Consequently, an adequate supply of choline is linked to the structural integrity of cell membranes and the regulation of cholinergic neurotransmission. imrpress.com

Research indicates a direct link between choline intake and cognitive performance. healthline.combepurer.com Studies in rodent models have shown that choline supplementation can attenuate cognitive deficits and enhance learning and memory. nih.gov This enhancement is associated with choline's role in synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental mechanism for learning and memory. nih.govkhanacademy.org One of the key processes in synaptic plasticity is long-term potentiation (LTP), a persistent strengthening of synapses that leads to a long-lasting increase in signal transmission between neurons. khanacademy.org Studies have demonstrated that prenatal choline supplementation can lower the threshold for inducing hippocampal LTP in offspring, suggesting an enhancement of synaptic plasticity. physiology.org Conversely, some research has shown that acute administration of this compound can also induce long-term depression (LTD), a weakening of synaptic efficacy, in specific brain regions like the dentate gyrus. nih.gov

| Research Area | Key Findings | Model System | Reference |

|---|---|---|---|

| Cognitive Performance | Choline administration attenuated maternal separation-induced cognitive deficits and enhanced learning and memory. | Adolescent Male Rats | nih.gov |

| Synaptic Plasticity (LTP) | Prenatal choline supplementation decreased the threshold for inducing long-term potentiation (LTP) in the hippocampus. | Young Adult Rats | physiology.org |

| Synaptic Plasticity (LTD) | Acute application of this compound induced long-term depression (LTD) of synaptic efficacy in the dentate gyrus. | Adolescent Rat Hippocampal Slices | nih.gov |

| Neurotransmitter Synthesis | Choline is an essential precursor for the neurotransmitter acetylcholine, which is critical for memory formation and synaptic maintenance. | General Neuroscience | amosinstitute.com |

Physiological Stress Responses and this compound

This compound plays a significant role in helping organisms cope with osmotic stress, which occurs when the concentration of solutes in the environment changes, causing cells to lose or gain water. A key mechanism for this is the conversion of choline into glycine betaine, a highly effective osmoprotectant. nih.govpnas.orgnih.gov Glycine betaine accumulates in cells under high-salt or drought conditions, balancing the external osmotic pressure and preventing water loss, thereby protecting cellular structures and functions. pnas.orgresearchgate.net

This process is observed across various biological systems, from bacteria to plants and animals. nih.govresearchgate.netcore.ac.uk In bacteria like Pseudomonas aeruginosa, choline is transported into the cell and oxidized to produce glycine betaine, which then acts as an osmoprotectant. nih.gov Similarly, in plants, the synthesis of glycine betaine from choline confers tolerance to salinity and drought. pnas.orgnih.gov Research has shown that exogenous application of this compound can enhance salt tolerance in plants like the cluster bean. nih.gov In some fungi, choline derivatives have been identified as secondary osmoprotectants that become effective when the cell cannot produce enough of its primary osmolyte, glycerol (B35011). nih.gov

This compound contributes to the body's antioxidant defenses by mitigating oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants. mit.edu Studies have shown that choline supplementation can lower markers of lipid peroxidation, a key process of oxidative damage. tandfonline.com In a study involving women, choline supplementation was found to lower levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress. tandfonline.com

In patients with non-alcoholic fatty liver disease (NAFLD), a condition associated with significant oxidative stress, choline supplementation has demonstrated a favorable impact by reducing oxidative stress markers. nih.govnih.gov The mechanisms may involve choline's role in maintaining mitochondrial function and reducing the formation of reactive oxygen species (ROS). mdpi.com In human hepatic cells exposed to excessive energy substrates, choline treatment was shown to decrease ROS formation. mdpi.com Furthermore, choline therapy has been found to suppress oxidative stress in patients with asthma. researchgate.net

This compound exerts anti-inflammatory effects and modulates the immune system, primarily through its role as a precursor to acetylcholine. frontiersin.org This function is highlighted by the "cholinergic anti-inflammatory pathway," a neural circuit that regulates the body's innate immune response. wikipedia.orgnih.gov In this pathway, acetylcholine released from the vagus nerve binds to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages, which inhibits the production and release of pro-inflammatory cytokines such as tumor necrosis factor (TNF). nih.govrndsystems.comnih.gov

This mechanism provides a braking effect on the innate immune response, protecting against excessive inflammation that can lead to tissue damage. wikipedia.orgiiab.me Disruptions in choline metabolism can lead to immune dysfunction and dysregulated inflammation. nih.gov Research has demonstrated that choline supplementation can suppress inflammation in various conditions. For instance, in animal models of airway hyperreactivity, choline effectively suppressed airway inflammation. nih.gov In asthma patients, choline therapy has been shown to reduce levels of pro-inflammatory cytokines like IL-4, IL-5, and TNF-alpha, suggesting its potential as an adjunct therapy. researchgate.net Choline may also have an immunomodulatory role, capable of either potentiating or attenuating immune cell responses depending on the context. frontiersin.org

This compound in Developmental Biology Research

This compound's role as a methyl donor and a component of cell membranes makes it fundamentally important during periods of rapid cell proliferation and differentiation, such as fetal development. nih.gov

Neurulation, the process of forming the neural tube which develops into the brain and spinal cord, is a critical event in early embryogenesis. theshinelibrary.org This complex process involves the elevation and fusion of the neural plate edges and is highly sensitive to nutrient availability. theshinelibrary.orgresearchgate.net Choline plays a significant role in ensuring the proper closure of the neural tube. nih.govnih.gov

The mechanisms through which this compound influences neural tube formation are multifaceted:

Epigenetic Regulation: As detailed previously, choline's role in DNA and histone methylation is crucial for regulating the expression of genes that control cell proliferation, differentiation, and apoptosis during neurulation. nih.gov

Cell Membrane Integrity: Choline is a precursor to phosphatidylcholine, a primary component of cell membranes. nih.gov During the rapid cell division and changes in cell shape required for neural tube closure, the demand for membrane synthesis is high. Perturbations in choline metabolism that inhibit phosphatidylcholine synthesis have been shown to cause neural tube defects in mouse embryos. nih.gov

Homocysteine Metabolism: Choline, via betaine, facilitates the remethylation of homocysteine to methionine. mdpi.com Elevated homocysteine levels are a known risk factor for neural tube defects, and an adequate choline supply helps maintain lower, safer levels of this amino acid. nih.gov

Research has consistently linked low maternal choline levels with an increased risk of neural tube defects like spina bifida and anencephaly. stanford.edu Studies in rodent models confirm that choline is essential for normal neural tube closure, and its deficiency during early pregnancy can lead to these developmental abnormalities. nih.gov

The influence of this compound during gestation extends far beyond birth, with lasting consequences for the health and neurodevelopment of the offspring. This concept is known as developmental or fetal programming, where the prenatal environment induces persistent epigenetic changes that alter the organism's phenotype later in life. nih.gov

Maternal choline intake during critical developmental windows can program the offspring's long-term health trajectories, particularly concerning neurocognition and metabolic function.

Neurodevelopment and Cognitive Function: Perinatal choline supplementation in rodent models has been shown to enhance memory and attention functions in adulthood. nih.gov These long-term benefits are linked to choline-induced epigenetic modifications in the hippocampus, a brain region vital for learning and memory. nih.govmdpi.com These epigenetic changes can alter the expression of genes involved in synaptic plasticity and neurogenesis. nih.gov

Metabolic Health: Emerging evidence suggests that maternal choline intake can program the offspring's metabolic phenotype. Studies in bovine models, for instance, have found that culturing preimplantation embryos with this compound can alter postnatal growth, leading to heavier calves at weaning. nih.govresearchgate.net These effects are believed to be mediated by epigenetic programming of DNA methylation. nih.gov

The table below highlights key studies demonstrating the long-term programming effects of this compound.

Table 2: Research on Long-Term Developmental Programming Effects of this compound

| Study Model | Timing of this compound Intervention | Observed Long-Term Effect in Offspring | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Rat | Gestation (Embryonic days 11-17) | Improved memory performance in adulthood; protection against age-related memory decline. | Altered DNA and histone methylation in the fetal brain, leading to changes in gene expression related to synaptic plasticity. | nih.gov |

| Mouse (Agouti viable yellow) | Gestation | Altered coat color and reduced obesity and diabetes risk in offspring. | Increased DNA methylation at the Agouti locus, silencing its expression. | core.ac.ukunc.edu |

| Bovine (Preimplantation Embryo) | In vitro culture (first 7 days) | Increased weaning weight and daily weight gain post-birth. | Altered developmental program via epigenetic changes, including DNA methylation. | nih.govresearchgate.net |

| Human | Third trimester of pregnancy | Altered methylation of stress-related genes (e.g., CRH, NR3C1) in the placenta. | Modulation of the fetal response to stress via epigenetic programming. | mdpi.com |

Choline Chloride in Advanced Materials Science: Deep Eutectic Solvents Dess

Synthesis and Formulation of Choline (B1196258) Chloride-Based Deep Eutectic Solvents

The synthesis of choline chloride-based DESs is remarkably straightforward, typically involving the simple mixing of ChCl with a suitable HBD at a specific molar ratio, followed by heating and stirring until a homogeneous, clear liquid is formed. mdpi.com This solvent-free method avoids the need for complex purification steps, making the process both economically and environmentally advantageous. mdpi.com The most common method involves heating the mixture to around 80°C with constant agitation for about an hour. nih.govkennesaw.edu

The properties of a this compound-based DES can be finely tuned by the judicious selection of the hydrogen bond donor. iastate.edu A wide variety of HBDs have been successfully combined with ChCl to form DESs, each imparting unique characteristics to the resulting solvent. These HBDs can be broadly categorized into several groups, including amides, polyols, carboxylic acids, and sugars.

The choice of HBD and its molar ratio with ChCl are crucial factors that determine the physicochemical properties of the DES, such as its melting point, viscosity, density, and polarity. biointerfaceresearch.com For instance, the well-known DES "reline" is formed by combining ChCl with urea (B33335) in a 1:2 molar ratio, resulting in a liquid with a melting point of 12°C, significantly lower than that of its individual components (ChCl mp = 302°C, urea mp = 133°C). nih.gov Other commonly used HBDs include ethylene (B1197577) glycol (forming "ethaline") and glycerol (B35011) (forming "glyceline"). nih.gov

The table below provides examples of common hydrogen bond donors used with this compound and the typical molar ratios for DES formation.

| Hydrogen Bond Donor (HBD) | Common Name of DES | Molar Ratio (ChCl:HBD) |

| Urea | Reline | 1:2 |

| Ethylene Glycol | Ethaline | 1:2 |

| Glycerol | Glyceline | 1:2 |

| Malonic Acid | Maloline | 1:1 |

| Lactic Acid | - | 1:2 |

| Citric Acid | - | 1:1 |

| Fructose | - | 2:1 |

This table presents a selection of common HBDs and is not exhaustive.

Ensuring the purity and proper formation of DESs is crucial for their application. Several analytical techniques are employed to characterize these solvents. Fourier Transform Infrared (FTIR) spectroscopy is a key method used to confirm the formation of the DES by observing shifts in the characteristic vibrational bands of the individual components, which indicate the establishment of new hydrogen bonds. kennesaw.edu For example, in a ChCl-urea DES, a significant shift in the N-H stretch of urea and the O-H stretch of this compound confirms the interaction between the two components. kennesaw.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is another powerful tool for characterizing DESs. acs.org Changes in the chemical shifts of protons, especially those involved in hydrogen bonding, provide evidence of the formation of the eutectic mixture. acs.org Differential Scanning Calorimetry (DSC) is used to determine the melting point of the DES and to confirm the significant depression compared to the starting materials. researchgate.net Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the synthesized DES. researchgate.net The water content in DESs is also a critical parameter to control and is often measured using Karl-Fischer titration. nih.gov

Molecular and Supramolecular Architecture of this compound-Based DESs

The unique properties of this compound-based DESs arise from their complex molecular and supramolecular architecture, which is dominated by an extensive network of hydrogen bonds.

The formation of a DES is primarily attributed to the charge delocalization that occurs through hydrogen bonding between the chloride anion from ChCl and the hydrogen bond donor. nih.gov The chloride anion is a potent hydrogen bond acceptor and plays a pivotal role in disrupting the self-association of the HBD molecules and forming a new, extensive hydrogen-bonding network. azaruniv.ac.irazaruniv.ac.ir

Quantum chemical calculations and spectroscopic studies have revealed that the interactions in ChCl-based DESs are not limited to simple hydrogen bonds. nih.gov Other interactions, such as C-H···O and C-H···π interactions, also contribute to the stabilization of the eutectic mixture. nih.gov The choline cation, while less directly involved in the primary hydrogen bonding network compared to the chloride anion, still participates in weaker interactions with the HBD. nih.gov In DESs like reline (ChCl:urea), the supramolecular structure has been described as a "sandwich" where choline and urea synergistically bond with the chloride anion. nih.gov The strength of the hydrogen bond interaction between the chloride ion and the hydroxyl group of polyol HBDs is a predominant factor. researchgate.netacs.org

Molecular dynamics simulations and various experimental techniques have provided insights into the structural dynamics and diffusion of the constituent species within this compound-based DESs. nih.gov These studies have shown that the mobility of the individual components (choline cation, chloride anion, and HBD) can differ significantly. nih.gov

For instance, in a this compound-stearic acid DES, the strong interaction between the chloride anion and the stearic acid leads to a decrease in the mobility of the chloride ion compared to the acid. azaruniv.ac.ir In Glyceline and Ethaline, the dynamics of the choline cations are shown to be slower than that of the glycerol or ethylene glycol molecules. nih.gov The addition of this compound to HBDs like glycerol and ethylene glycol leads to microscopic heterogeneities that alter the primary structural relaxation of the HBDs and introduce new dynamic modes. nih.govresearchgate.net

The table below summarizes the relative mobility of components in selected ChCl-based DESs as determined by Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) and other techniques.

| DES | Component | Relative Mobility |

| Ethaline (ChCl:Ethylene Glycol) | Ethylene Glycol | Faster |

| Choline Cation | Slower | |

| Glyceline (ChCl:Glycerol) | Glycerol | Faster |

| Choline Cation | Slower |

This table provides a generalized view of the relative component mobilities.

The presence of water can significantly impact the structure and properties of this compound-based DESs. Water is often added to DESs to reduce their high viscosity, which can be a limitation for certain applications. researchgate.net However, the addition of water can also disrupt the intricate hydrogen-bonding network that defines the DES.

The addition of water generally leads to a decrease in viscosity and an increase in conductivity. aiche.org Spectroscopic studies have shown that dilution with water gradually weakens the interactions between the DES components. unicam.it Therefore, while the addition of water can be beneficial for tuning properties like viscosity, it must be carefully controlled to maintain the desired structural and functional characteristics of the deep eutectic solvent.

Applications of this compound-Based DESs in Chemical Synthesis and Processing

This compound (ChCl)-based Deep Eutectic Solvents (DESs) have garnered significant attention as versatile and sustainable media for a wide array of chemical processes. mdpi.combenthamdirect.com Their unique physicochemical properties, which can be tailored by selecting appropriate hydrogen bond donors (HBDs), make them effective alternatives to conventional volatile organic compounds (VOCs). mdpi.comnih.gov These properties include low vapor pressure, high thermal stability, non-flammability, and the ability to dissolve a wide range of organic and inorganic compounds. mdpi.comorgchemres.org

Role as Reaction Media in Organic Synthesis

ChCl-based DESs serve as highly effective and environmentally benign reaction media for numerous organic syntheses. orgchemres.orgnih.gov Their ability to form extensive hydrogen bond networks can stabilize transition states and influence reaction pathways, often leading to improved yields and shorter reaction times. nih.gov They have been successfully employed in various reactions, including multicomponent reactions, condensations, and alkylations. orgchemres.orgnih.gov

For instance, the Menshutkin reaction, which involves the alkylation of tertiary amines by alkyl halides to form quaternary ammonium (B1175870) salts, has been efficiently carried out in ChCl-based DESs. mdpi.comresearchgate.net Studies have shown that DESs composed of ChCl with HBDs like glycerol, oxalic acid, or levulinic acid are particularly suitable for these quaternization reactions, providing a greener alternative to traditional solvents such as acetonitrile and dimethylformamide. mdpi.comresearchgate.net The use of microwave irradiation in conjunction with these DESs can further accelerate the reactions, with some achieving nearly quantitative yields in minutes. mdpi.comresearchgate.net The polarity of acid-based DESs is believed to contribute to the high yields observed in these systems. mdpi.com

The choice of HBD significantly impacts the viscosity and polarity of the DES, which in turn affects reaction efficiency. researchgate.net Less viscous DESs generally lead to higher yields in quaternization reactions, while highly viscous sugar-based DESs have been found to be less suitable. researchgate.net A key advantage of using DESs is the simplified workup procedure; often, the organic product can be precipitated by adding water to the DES, which is highly water-soluble, thus avoiding the need for extraction with organic solvents. nih.gov

Table 1: Comparison of Yields for Quaternization Reactions in Different ChCl-Based DESs This interactive table summarizes the product yields of quaternization reactions of isonicotinamide with substituted phenacyl bromides, comparing conventional, ultrasonic, and microwave-assisted methods in three different this compound-based Deep Eutectic Solvents.

| Hydrogen Bond Donor (HBD) | Synthesis Method | Product | Yield (%) | Reference |

| Glycerol | Conventional | 2-oxo-2-phenylethyl isonicotinamidium bromide | 25 | mdpi.com |

| Glycerol | Microwave | 2-oxo-2-phenylethyl isonicotinamidium bromide | 84 | mdpi.com |

| Oxalic Acid | Conventional | 2-(4-bromophenyl)-2-oxoethyl isonicotinamidium bromide | 34 | mdpi.com |

| Oxalic Acid | Microwave | 2-(4-bromophenyl)-2-oxoethyl isonicotinamidium bromide | 97 | mdpi.com |

| Levulinic Acid | Conventional | 2-(4-chlorophenyl)-2-oxoethyl isonicotinamidium bromide | 38 | mdpi.com |

| Levulinic Acid | Microwave | 2-(4-chlorophenyl)-2-oxoethyl isonicotinamidium bromide | 94 | mdpi.com |

Catalytic Applications in Chemical Transformations

Beyond their role as inert solvents, ChCl-based DESs can actively participate in chemical reactions as catalysts. benthamdirect.comorgchemres.org Their catalytic activity often stems from the ability of the DES components to establish strong hydrogen bonds with reactants, thereby activating them for subsequent transformations. nih.gov This dual function as both solvent and catalyst makes them highly efficient and aligns with the principles of green chemistry. orgchemres.orgorgchemres.org

A common mechanism for catalysis involves the activation of carbonyl groups. nih.gov The hydrogen bond network within the DES can interact with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. nih.gov This mode of activation has been exploited in various reactions, including Michael additions, transesterifications, and condensations for the synthesis of pharmaceutically relevant compounds like aurones and pyrazolylphosphonates. nih.gov For example, the condensation of a coumaranone with an aldehyde to form aurones proceeds under neutral conditions using ChCl/urea as the medium and catalyst. nih.gov

ChCl-based DESs have also proven effective in promoting the synthesis of heterocyclic compounds. benthamdirect.com The ChCl/urea mixture, one of the first reported DESs, is frequently used as a catalyst in transformations that traditionally require an additional acid catalyst. benthamdirect.com This approach simplifies the reaction setup and workup, while providing excellent product yields in shorter timeframes. benthamdirect.com

Applications in Metal Extraction and Solvometallurgy

Solvometallurgy, an area of extractive metallurgy that uses organic solvents instead of aqueous solutions, has found a promising class of media in ChCl-based DESs. nih.govmdpi.com These solvents offer several advantages over traditional hydrometallurgical and pyrometallurgical processes, including reduced water consumption, enhanced selectivity, and potentially lower environmental impact. mdpi.commdpi.com The ability of DESs to dissolve a wide range of metal oxides and salts is key to their application in this field. nih.gov

ChCl-based DESs have been successfully used for the extraction of metals from ores and waste materials. mdpi.comucl.ac.uk For instance, a DES composed of ChCl, ethylene glycol, and oxalic acid demonstrated high efficiency in recovering copper from chalcopyrite concentrate, achieving a recovery rate of over 76%. mdpi.com In these systems, metals often dissolve into the DES through the formation of chloride complexes without significantly altering the solvent's pH. mdpi.com The tunability of DESs allows for the optimization of extraction processes by altering the HBD, molar ratio, temperature, and contact time. mdpi.com

The replacement of an alcohol HBD with a thiol analogue in ChCl-based DESs has been shown to improve physical properties like viscosity and to increase the affinity and selectivity for late transition metals. nih.gov This highlights the "designer" nature of DESs, where their properties can be fine-tuned for specific metallurgical tasks, such as the selective recovery of valuable metals from electronic waste. nih.govucl.ac.uk

Role as a Reaction Promoter and Co-reactant

ChCl-based DESs can act as more than just a medium or catalyst; they can also function as reaction promoters and, in some cases, as co-reactants. Their promoting effect is often linked to their ability to enhance the solubility of reactants, particularly gases like carbon dioxide (CO₂), and to activate substrates through hydrogen bonding. researchgate.net

Sustainability and Green Chemistry Aspects of this compound-Based DESs

The growing interest in ChCl-based DESs is largely driven by their favorable green chemistry profile. mdpi.comnih.gov They are often composed of inexpensive, readily available, and naturally occurring components, such as this compound (a vitamin B derivative), urea, sugars, and organic acids. mdpi.commdpi.com Their synthesis is straightforward, typically involving a simple heating and stirring of the components, which results in 100% atom economy. mdpi.com These features, combined with their low volatility, recyclability, and biocompatibility, position them as sustainable alternatives to conventional solvents. mdpi.combenthamdirect.com

Biodegradability and Environmental Compatibility

A critical aspect of a "green" solvent is its fate in the environment. Numerous studies have investigated the biodegradability of ChCl-based DESs, and the consensus is that many are readily biodegradable. nih.govnih.govrsc.org The biodegradability is largely influenced by the nature of the HBD. nih.gov

Research using closed bottle tests with wastewater microorganisms has shown that DESs made from ChCl combined with natural HBDs like glucose, glycerol, and urea exhibit high levels of mineralization (68-96%), classifying them as 'readily biodegradable'. nih.govnih.gov For example, ChCl/glycerol (1:2) and ChCl/urea (1:2) showed mineralization of 96% and 97%, respectively, after 28 days. nih.gov Even DESs with ethylene glycol and malonic acid as HBDs meet the criteria for ready biodegradability, although their degradation rates can be slightly lower in the initial phases. nih.gov The use of naturally occurring compounds as DES components appears to ensure good biodegradability for the resulting eutectic mixtures. nih.gov While generally considered to have low toxicity, the toxicological profile can depend on the specific components and their concentration. rsc.org However, their high biodegradability is a significant advantage over many traditional imidazolium-based ionic liquids. nih.gov

Table 2: Biodegradability of Selected this compound-Based DESs after 28 Days This interactive table presents data on the biodegradability of various this compound (ChCl)-based Deep Eutectic Solvents (DESs), expressed as the percentage of Theoretical Oxygen Demand (% ThOD).

| Hydrogen Bond Donor (HBD) | Molar Ratio (ChCl:HBD) | Biodegradability (% ThOD) | Classification | Reference |

| Urea | 1:2 | 97 | Readily Biodegradable | nih.gov |

| Glycerol | 1:2 | 96 | Readily Biodegradable | nih.gov |

| Glucose | 2:5 | >90 | Readily Biodegradable | nih.gov |

| Ethylene Glycol | 1:2 | 82 | Readily Biodegradable | nih.gov |

| Malonic Acid | 1:1 | 76 | Readily Biodegradable | nih.gov |

| Oxalic Acid | 1:2 | 68 | Readily Biodegradable | nih.gov |

Recyclability and Reusability in Chemical Processes

A key advantage of this compound-based DESs in chemical processes is their potential for recycling and reuse, which significantly reduces waste and improves the economic viability of industrial applications. Research has consistently demonstrated that these solvents can be recovered and reused for multiple reaction cycles without a substantial loss in performance.

Various studies have highlighted the robust recyclability of this compound DESs across different types of chemical reactions. For instance, in the synthesis of hydrazones, a DES composed of this compound and oxalic acid was successfully recycled and reused for up to four cycles without any significant change in the reaction yield. mdpi.com Similarly, a this compound/zinc chloride-based DES used for the [2+3] cycloaddition reaction of organic nitriles with sodium azide could also be recycled for at least four consecutive runs while maintaining its catalytic activity. researchgate.net

Further research into the aza-Michael addition of arylamines to maleimide utilizing a this compound/p-toluenesulfonic acid DES showed high stability and no decrease in efficiency after being reused five times. orgchemres.org In the realm of catalysis, a DES made of this compound, urea, and thiourea was found to be reusable for at least four cycles with no significant reduction in its catalytic efficiency. orgchemres.org

Interactive Data Table: Recyclability of this compound-Based DESs in Various Reactions

| DES Composition | Reaction Type | Number of Reuse Cycles | Outcome |

| This compound:oxalic acid | Hydrazone synthesis | 4 | No significant change in yield mdpi.com |

| This compound:zinc chloride | [2+3] Cycloaddition | 4 | No remarkable decrease in catalytic activity researchgate.net |

| This compound:p-toluenesulfonic acid | Aza-Michael addition | 5 | High stability and no decrease in efficiency orgchemres.org |

| This compound:urea:thiourea | Catalytic reactions | 4 | No significant reduction in catalytic efficiency orgchemres.org |

| This compound:malonic acid | Functionalized pyrrole synthesis | Not Specified | Reusable catalytic system |

Energy Efficiency in DES-Mediated Reactions

The use of this compound-based DESs often leads to enhanced energy efficiency in chemical reactions. This is primarily achieved through shorter reaction times and the ability to conduct reactions at lower temperatures compared to conventional organic solvents.

In the synthesis of isonicotinamide quaternary salts, reactions carried out in this compound-based DESs with microwave assistance were completed in just 20 minutes, a significant reduction from the 4-6 hours required for conventional methods. mdpi.com Similarly, the synthesis of hydrazones using an ultrasound method in a this compound:oxalic acid DES resulted in higher yields and shorter reaction times. mdpi.com One study reported that green solvents, including DESs, can reduce reaction times by 25%-40% across various reactions like esterification and oxidation. researchtrendsjournal.com

The ability to perform reactions at milder temperatures also contributes to energy savings. For instance, the synthesis of β-amino carbonyls using a this compound/zinc chloride DES catalyst was effectively carried out at room temperature. researchgate.net In another example, the synthesis of xanthene derivatives using a this compound:glycerol DES was optimized at 80°C, demonstrating good yields at a moderate temperature. nih.gov

Interactive Data Table: Comparison of Reaction Conditions in DES-Mediated vs. Conventional Methods

| Reaction | Solvent System | Method | Temperature (°C) | Reaction Time | Yield (%) |

| Isonicotinamide Quaternization | This compound-based DES | Microwave | 80 | 20 min | Almost quantitative mdpi.com |

| Isonicotinamide Quaternization | Conventional solvent | Conventional | 80 | 4-6 h | Lower yields mdpi.com |

| Hydrazone Synthesis | This compound:oxalic acid DES | Ultrasound | Room Temperature | Shorter time | 98% mdpi.com |

| Hydrazone Synthesis | Absolute ethanol | Conventional | 80 | Not specified | 70% mdpi.com |

| β-Amino Carbonyl Synthesis | This compound:zinc chloride DES | - | Room Temperature | 4 h | Good yields researchgate.net |

| Xanthene Derivative Synthesis | This compound:glycerol DES | - | 80 | 45 min | 93% nih.gov |

Choline Chloride in Agricultural and Environmental Science Research

Choline (B1196258) Chloride as a Plant Growth Regulator

Choline chloride is recognized as a plant growth regulator that can positively influence various physiological and developmental processes in plants. plantgrowthhormones.comherts.ac.uk It is absorbed by the plant through its stems, leaves, and roots and is then translocated to its site of action. plantgrowthhormones.com

Mechanisms of Action in Plant Physiology and Development

The mechanisms through which this compound exerts its effects on plant physiology are multifaceted. It has been shown to promote cell division and elongation, which contributes to the accelerated growth of stems and leaves, as well as promoting root development. sinocheme.com This enhanced root system improves the plant's capacity to absorb nutrients. sinocheme.com

One of the key mechanisms is its role in promoting photosynthesis. sinocheme.complantgrowthhormones.com Research indicates that this compound can increase the chlorophyll content in plant leaves, leading to improved photosynthetic efficiency. sinocheme.complantgrowthhormones.comguidechem.com This allows plants to more effectively convert light energy into chemical energy, resulting in the accumulation of more organic matter. sinocheme.com Studies on Arabidopsis thaliana and Brassica rapa have demonstrated that treatment with this compound promotes growth and photosynthesis. researchgate.netnih.govoup.com Transcriptome analysis of these plants revealed that this compound upregulates genes related to photosynthetic electron transfer. researchgate.netnih.govoup.com

Furthermore, this compound can have a growth-controlling effect by inhibiting the synthesis of gibberellins, a class of plant hormones that promote stem elongation. plantgrowthhormones.complantgrowthhormones.com This can lead to shorter, more robust plants with increased resistance to lodging. plantgrowthhormones.comguidechem.com It can also inhibit the photorespiration in C3 plants, a process that can reduce the efficiency of photosynthesis. plantgrowthhormones.com By reducing nutrient consumption through respiration, more photosynthetic products can be directed towards storage organs like tubers and roots, ultimately increasing yield. plantgrowthhormones.complantgrowthhormones.com

Enhancement of Nutrient Absorption and Photosynthesis Efficiency

The direct impact on photosynthesis is a cornerstone of its function as a plant growth regulator. It achieves this by increasing the chlorophyll content in leaves, which are the primary sites of photosynthesis. sinocheme.complantgrowthhormones.comguidechem.com This leads to a higher rate of photosynthesis, allowing the plant to produce more carbohydrates, proteins, and other essential compounds. plantgrowthhormones.com The increased photosynthetic activity provides the energy and carbon skeletons required for growth and development, leading to increased biomass. researchgate.netresearchgate.net Research has shown that this compound treatment can lead to an increase in the net photosynthetic rate, stomatal conductance, intercellular CO2 concentration, and transpiration rate in leaves. plantgrowthhormones.comresearchgate.net

Interaction with Other Agrochemical Formulations

This compound is also utilized in conjunction with other agrochemical formulations to enhance their efficacy. It can act as a bio-activator, increasing the penetration of certain agrochemical active ingredients into the plant. google.comgoogle.com This is particularly relevant for herbicides such as 2,4-D and MCPA, where this compound can improve their uptake and effectiveness. google.com

In some formulations, this compound is used to reduce the toxicity of other plant growth regulators. google.com It can also be combined with other growth inhibitors like paclobutrazol and clobutrazol to achieve a more potent growth control effect, directing more nutrients to the desired parts of the plant, such as underground tubers. plantgrowthhormones.com

This compound in Animal Nutrition Science

This compound is an essential nutrient in animal diets, often classified with the B-complex vitamins, playing a crucial role in numerous metabolic functions. nuproxa.cheastman.com While many animals can synthesize choline, the amount is often insufficient to meet the demands of high-production systems, making dietary supplementation necessary. nuproxa.ch

Role in Poultry and Livestock Metabolism and Performance

In poultry and livestock, this compound is vital for several physiological processes that directly impact metabolism and performance. foxnutgroup.comfoodcom.plbellrockchem.com

Fat Metabolism and Liver Health: Choline is a key component in the synthesis of phosphatidylcholine, a phospholipid essential for building and maintaining cell membranes. nuproxa.chnaturalremedy.com It plays a critical role in transporting fats from the liver, thereby preventing the accumulation of fat and conditions like fatty liver syndrome. foxnutgroup.comnaturalremedy.com This is particularly important for fast-growing broilers and high-yielding laying hens. foxnutgroup.com

Cell Structure and Nervous System: As a component of phospholipids, choline is integral to cell membrane structure and integrity. foxnutgroup.comnaturalremedy.com It is also a precursor for the synthesis of acetylcholine (B1216132), a crucial neurotransmitter involved in nerve impulse transmission. nuproxa.chfoodcom.pl